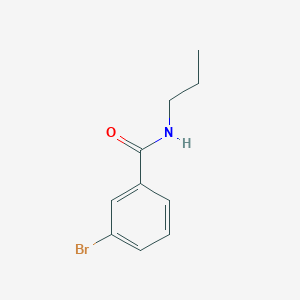

3-bromo-N-propylbenzamide

Description

Historical Context and Significance of Benzamide (B126) Scaffolds in Chemical and Biological Sciences

The benzamide scaffold has long been recognized for its importance in the development of therapeutic agents. walshmedicalmedia.comresearchgate.net Historically, compounds containing the benzamide structure have been investigated for a variety of pharmacological applications. researchgate.net For instance, certain benzamide derivatives have been used in psychiatry, such as sulpiride (B1682569) and amisulpride. mdpi.com The versatility of the benzamide core allows for the introduction of various substituents, enabling the fine-tuning of a compound's chemical properties and biological activity. mdpi.com This adaptability has made benzamides a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comufrj.br The stability and relative ease of synthesis further contribute to their widespread use in research. mdpi.com

Overview of Substituted Benzamides as Research Targets

Substituted benzamides, which are benzamide molecules with additional chemical groups attached, are a major focus of research due to their diverse pharmacological potential. walshmedicalmedia.com Scientists have explored these compounds for a range of activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.comontosight.ai The specific biological activity of a substituted benzamide is highly dependent on the nature and position of its substituents, which can influence properties like solubility, lipophilicity, and interactions with biological targets such as enzymes and receptors. ontosight.aiontosight.ai The amide group itself is a crucial feature, often involved in binding to biological molecules. researchgate.net Research has demonstrated that modifications to the benzamide structure can lead to compounds with potent and selective activities, such as inhibitors of specific enzymes or modulators of cellular receptors. nih.govnih.govacs.org

Rationale for Investigating 3-Bromo-N-propylbenzamide within the Benzamide Class

The investigation of specific substituted benzamides like this compound is driven by the desire to understand how particular combinations of substituents affect the molecule's properties and potential applications. The selection of a bromine atom at the 3-position and an N-propyl group is a deliberate choice aimed at exploring the structure-activity relationships of this class of compounds.

The placement of a bromine atom on the benzamide scaffold is a common strategy in medicinal chemistry. acs.org Halogens like bromine can influence a molecule's electronic properties, lipophilicity, and metabolic stability. The bromine atom in the 3-position can serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds. acs.org For example, it can be replaced by other functional groups through various chemical reactions. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCNTGICCHYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389462 | |

| Record name | 3-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35306-74-2 | |

| Record name | 3-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N Propylbenzamide

Established Synthetic Routes to N-Substituted Benzamides

The formation of N-substituted benzamides is a fundamental transformation in organic chemistry, with a wide array of well-documented methods. These routes typically involve the coupling of a benzoic acid derivative with an appropriate amine.

Amidation Reactions: Carboxylic Acid Activation and Amine Coupling

The most direct and common method for synthesizing N-substituted benzamides is the amidation reaction. This process involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

The synthesis of 3-bromo-N-propylbenzamide is classically achieved through the reaction of 3-bromobenzoic acid with n-propylamine. nih.govsigmaaldrich.comsynquestlabs.com For this reaction to proceed efficiently, the carboxylic acid group of 3-bromobenzoic acid needs to be activated. This activation is typically accomplished by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using a coupling agent.

One common approach involves the use of thionyl chloride (SOCl₂) or a similar halogenating agent to convert 3-bromobenzoic acid into 3-bromobenzoyl chloride. google.com This acyl chloride is then reacted with n-propylamine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield this compound. s3waas.gov.in

Alternatively, various peptide coupling agents can be employed to facilitate the direct amidation of 3-bromobenzoic acid with n-propylamine. google.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid in situ, allowing for a smooth reaction with the amine. smolecule.com

A summary of reaction conditions for the amidation of 3-bromobenzoic acid is presented in the table below.

| Activation Method | Reagents | Solvent | Temperature | Yield |

| Acyl Halide Formation | 3-Bromobenzoic acid, SOCl₂, n-propylamine, Pyridine | Dichloromethane (B109758) | Room Temperature | Good to Excellent |

| Peptide Coupling | 3-Bromobenzoic acid, n-propylamine, EDC, HOBt | Dichloromethane or DMF | Room Temperature | Good to Excellent |

Alternative Synthetic Pathways for Benzamide (B126) Core Formation

Beyond the direct coupling of carboxylic acids and amines, other methods exist for constructing the benzamide core. One such method is the Hofmann rearrangement, where a primary amide is treated with bromine and a base to yield a primary amine with one less carbon atom. s3waas.gov.in While not a direct route to N-substituted benzamides, it is a key reaction in amine synthesis. Another approach involves the Ritter reaction, where a nitrile reacts with an alcohol or alkene in the presence of a strong acid to form an N-alkyl amide. researchgate.net

Development of Novel Synthetic Approaches for this compound

Recent research has focused on developing more efficient, sustainable, and versatile methods for benzamide synthesis. These novel approaches often employ catalysis and adhere to the principles of green chemistry.

Catalytic Methods in Benzamide Synthesis

Transition-metal catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-N bonds, offering new avenues for benzamide synthesis. thieme-connect.comrsc.org For instance, rhodium(III)-catalyzed C-H activation of benzamides can be used to synthesize isoquinolones. rsc.org While not directly applicable to the synthesis of this compound from its precursors, these methods highlight the potential of catalytic strategies in modifying the benzamide core.

Copper-catalyzed amination reactions have also been developed for the coupling of aryl bromides with primary alkylamines. researchgate.net This could potentially be applied to the synthesis of this compound by coupling 3-bromoaniline (B18343) with a propyl source, though this is a less direct route.

More recently, bimetallic metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for organic synthesis, including the synthesis of N-substituted benzamides. mdpi.com These catalysts offer advantages such as high efficiency and recyclability.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov This includes the use of environmentally benign solvents, or even solvent-free conditions, and the development of catalyst- and activation-free methods. tandfonline.comeurjchem.com

For example, the use of enol esters as acyl donors for the N-benzoylation of amines under solvent- and activation-free conditions has been reported. tandfonline.com This approach offers a cleaner and more atom-economical pathway to benzamides. Another green approach involves the use of methanol (B129727) as a C1 building block for the synthesis of N-(methoxymethyl) amides, which is a notable advancement in sustainable chemistry. rsc.org

Three-component reactions, where multiple reactants are combined in a single step to form a complex product, are also a hallmark of green synthesis. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been reported via a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives. nih.gov

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis of this compound, purification is crucial to remove unreacted starting materials, reagents, and byproducts. The most commonly reported and effective method for the purification of this compound is flash column chromatography.

In a specific instance, the crude product was purified by flash chromatography on a silica (B1680970) gel (SiO₂) column. wehi.edu.au The elution was performed using a gradient of solvents, starting with 100% dichloromethane (CH₂Cl₂) and gradually increasing the polarity by adding methanol (MeOH) to a final ratio of 99:1 (CH₂Cl₂/MeOH). wehi.edu.au This method successfully yielded this compound as an off-white solid. wehi.edu.au

Another general purification strategy for related benzamides involves recrystallization. While specific solvent systems for the recrystallization of this compound are not detailed in the provided literature, this technique relies on the differential solubility of the product and impurities in a given solvent or solvent mixture at varying temperatures. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The purity of the final product can be assessed by various analytical techniques. For instance, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound. The reported ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) shows a characteristic singlet at δ 7.86 ppm, corresponding to the aromatic proton between the bromo and amide substituents. wehi.edu.au

Table 2.2: Purification and Characterization of this compound

| Purification Method | Stationary Phase | Eluent/Solvent System | Product Form | Analytical Data | Reference |

| Flash Chromatography | Silica Gel (SiO₂) | Dichloromethane (100%) to Dichloromethane/Methanol (99:1) | Off-white solid | ¹H NMR (CDCl₃): δ 7.86 (s) | wehi.edu.au |

| Recrystallization | Not Specified | Not Specified | Crystalline Solid | Not Specified |

Reactivity and Chemical Transformations of 3 Bromo N Propylbenzamide

Reactions Involving the Bromine Moiety

The bromine atom attached to the sp² hybridized carbon of the benzene (B151609) ring is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the N-propylamido group, which deactivates the ring towards electrophilic attack but facilitates certain types of nucleophilic and organometallic reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common SN1 and SN2 reactions that occur at sp³ hybridized centers, SNAr reactions proceed via a distinct addition-elimination mechanism. youtube.comlibretexts.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.org This step is typically the rate-determining step. youtube.com For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org

In the case of 3-bromo-N-propylbenzamide, the N-propylamido group is a moderate electron-withdrawing group. Its position meta to the bromine atom provides less stabilization for the Meisenheimer intermediate compared to an ortho or para placement. Consequently, SNAr reactions on this substrate require forcing conditions, such as high temperatures, strong nucleophiles, and sometimes the use of catalysts, to proceed at a significant rate.

Mechanism of SNAr:

Addition: The nucleophile attacks the carbon atom bonded to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organic halide or triflate and an organometallic reagent, and they proceed through a catalytic cycle involving a palladium complex. youtube.com

The Suzuki-Miyaura reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov Its popularity stems from the mild reaction conditions, commercial availability of reagents, and low toxicity of the boron byproducts. nih.gov

This compound is a suitable substrate for Suzuki-Miyaura coupling. The C-Br bond can readily participate in the catalytic cycle. The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

A variety of aryl, heteroaryl, and alkyl boronic acids can be coupled with this compound to synthesize a diverse range of substituted benzamide (B126) derivatives. nih.gov

Reductive debromination is the process of removing a bromine atom from a molecule and replacing it with a hydrogen atom. This transformation is significant in both synthetic chemistry, for the removal of a directing group, and in environmental science for the remediation of halogenated pollutants. nih.gov

For aryl bromides like this compound, reductive debromination can be achieved using various methods. A common laboratory method involves palladium-catalyzed hydrogenation, where hydrogen gas (H₂) or a hydrogen source like formic acid is used in the presence of a palladium catalyst (e.g., Pd/C). Another prominent method, particularly in environmental applications, involves the use of zero-valent metals, such as zero-valent iron (nZVI). mdpi.com The proposed mechanism for debromination by nZVI involves an electron transfer from the metal surface to the aryl halide, forming a radical anion which then expels the bromide ion. mdpi.com

Example Reaction Conditions:

Catalytic Hydrogenation: this compound, H₂ (gas), Pd/C catalyst, solvent (e.g., ethanol), base (e.g., triethylamine).

With Zero-Valent Metal: this compound, Fe(0) powder, solvent (e.g., methanol (B129727)/water).

Palladium-Catalyzed Cross-Coupling Reactions

Reactions at the Amide Functional Group

The amide bond is known for its stability, a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, under certain conditions, it can undergo reactions, most notably hydrolysis.

Amide hydrolysis is the cleavage of the amide bond by reaction with water to yield a carboxylic acid and an amine. The reaction is typically very slow at neutral pH but can be significantly accelerated by acidic or basic conditions. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the oxygen to the nitrogen.

Elimination of the amine (as its ammonium (B1175870) conjugate acid) and formation of the carboxylic acid.

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a strong nucleophile and directly attacks the carbonyl carbon. This reaction is generally irreversible because the final step involves an acid-base reaction where the carboxylic acid formed protonates the amine or another hydroxide ion. researchgate.net

Mechanism:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the amide anion (a poor leaving group).

Deprotonation of the initially formed carboxylic acid by the strongly basic amide anion to form a carboxylate salt and the neutral amine.

The kinetics of hydrolysis for this compound would be expected to follow standard rate laws for amide hydrolysis, being first-order in the amide and first-order in the concentration of the acid or base catalyst. nih.gov

N-Alkylation and N-Acylation Reactions

The secondary amide linkage in this compound allows for further substitution at the nitrogen atom through N-alkylation and N-acylation reactions. These transformations typically require the deprotonation of the amide N-H bond to generate a more nucleophilic amidate anion.

N-Alkylation: The introduction of an additional alkyl group to the amide nitrogen can be achieved under various conditions. A common method involves the use of a strong base to deprotonate the amide, followed by reaction with an alkyl halide. stackexchange.com For instance, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is frequently employed to generate the amidate, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Alternatively, phase-transfer catalysis (PTC) provides a milder approach for N-alkylation. Under these conditions, a mixture of the amide, an alkyl halide, a solid base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be reacted, sometimes under microwave irradiation to accelerate the process. mdpi.com

| Amide Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| N-Propylbenzamide Analogue | Methyl Iodide | NaH | THF | Room Temperature | N-Methyl-N-propylbenzamide Analogue | stackexchange.com |

| N-Substituted Benzamide | Benzyl Bromide | KOH/TBAB | Solvent-free | Microwave Irradiation | N-Benzyl-N-substituted Benzamide | mdpi.com |

N-Acylation: The N-acylation of this compound would lead to the formation of an N-acylbenzamide, a class of compounds with interesting chemical properties and biological activities. Similar to N-alkylation, this transformation generally proceeds through the generation of an amidate anion, which then reacts with an acylating agent such as an acyl chloride or anhydride. derpharmachemica.comsemanticscholar.org The use of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) is a common practice for this reaction. semanticscholar.org

More sophisticated methods for N-acylation involve the use of N-acylbenzotriazoles as acylating agents. These reagents are often effective when the corresponding acyl chlorides are unstable or difficult to handle. nih.gov

| Amide Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride | DIPEA | CH₂Cl₂ | Room Temperature | N-Benzoyl-N-(pyridin-2-ylmethyl)acetamide | semanticscholar.org |

| Sulfonamide | Carboxylic Acid Chloride | Bismuth(III) salts | Solvent or Solvent-free | Varies | N-Acylsulfonamide | researchgate.net |

Derivatization of the Amide Nitrogen

Transformations of the N-Propyl Chain

The N-propyl group of this compound is also susceptible to chemical modification, primarily through oxidation and C-H bond functionalization.

Oxidation Reactions

The oxidation of the N-propyl chain can potentially occur at different positions. The carbon alpha to the nitrogen (the methylene (B1212753) group) is generally the most activated site for oxidation due to the influence of the adjacent nitrogen atom. Autoxidation of N-n-alkylamides has been shown to yield N-acylamides as principal products, resulting from the initial abstraction of a hydrogen atom from the carbon adjacent to the nitrogen.

While specific studies on the oxidation of this compound are lacking, general methods for the oxidation of N-alkylamides can be considered. For instance, the use of oxidizing agents could potentially lead to the formation of N-(3-oxopropyl)-3-bromobenzamide or further oxidation to the corresponding carboxylic acid derivative. The outcome of such reactions would be highly dependent on the choice of oxidant and the reaction conditions.

Functionalization of Aliphatic C-H Bonds

The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. For the N-propyl chain of this compound, C-H functionalization could theoretically be directed to the α, β, or γ positions.

The amide group itself can act as a directing group in transition metal-catalyzed C-H activation reactions. While many examples focus on the functionalization of the aromatic ring, intramolecular C-H functionalization of the N-alkyl chain is also possible. For instance, palladium-catalyzed reactions have been used for the β-methylene C(sp³)–H bond activation of cyclopropanes directed by an amide group. rsc.org Although the N-propyl group is acyclic, similar principles of directed C-H activation could potentially be applied.

The development of directing groups that can be appended to the amide nitrogen to control the site of C-H functionalization is an active area of research. Such strategies could enable the selective introduction of various functional groups at specific positions along the N-propyl chain of this compound. mdpi.com

| Substrate Type | Reaction Type | Catalyst/Reagent | Functionalized Position | Product Type | Reference |

|---|---|---|---|---|---|

| Cyclopropyl (B3062369) Amide | β-Methylene C-H Arylation | Pd(II) | β | β-Aryl Cyclopropyl Amide | rsc.org |

| Aromatic Amide with N-Tosylcarboxamide Directing Group | ortho-C-H Alkenylation | Transition Metal | ortho (aromatic) | ortho-Alkenyl Aromatic Amide | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo N Propylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of 3-bromo-N-propylbenzamide provides precise information on the number and environment of protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays signals corresponding to the aromatic protons and the N-propyl chain protons.

The N-propyl group exhibits a characteristic set of coupled signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the central methylene (B1212753) (CH₂) protons, and a quartet or triplet of doublets for the methylene protons attached to the nitrogen. The amide proton (N-H) typically appears as a broad singlet. wehi.edu.au The protons on the aromatic ring show complex splitting patterns in the downfield region, consistent with a 1,3-disubstituted benzene (B151609) ring. A nearly identical compound, N-propyl-biphenyl-3-carboxamide, shows the N-H proton as a broad singlet around δ 6.17, the N-CH₂ protons as a multiplet around δ 3.40-3.47, the central CH₂ protons as a sextet at δ 1.65, and the terminal CH₃ protons as a triplet at δ 0.98. wehi.edu.au In this compound, the proton at position 2 of the benzene ring (between the bromo and amide groups) is expected to appear as a singlet or a narrow triplet. wehi.edu.au

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.86 | t (triplet) or s (singlet) | 1H | Ar-H (C2-H) |

| ~7.70 | d (doublet) | 1H | Ar-H (C6-H) |

| ~7.55 | d (doublet) | 1H | Ar-H (C4-H) |

| ~7.30 | t (triplet) | 1H | Ar-H (C5-H) |

| ~6.20 | br s (broad singlet) | 1H | N-H |

| ~3.41 | q (quartet) | 2H | N-CH₂-CH₂-CH₃ |

| ~1.65 | sext (sextet) | 2H | N-CH₂-CH₂-CH₃ |

Note: Data is estimated based on spectral data for analogous compounds and general NMR principles. wehi.edu.au

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | C=O (Amide Carbonyl) |

| ~137.0 | Ar-C (C1) |

| ~135.5 | Ar-C (C6) |

| ~131.5 | Ar-C (C4) |

| ~130.0 | Ar-C (C5) |

| ~126.0 | Ar-C (C2) |

| ~122.5 | Ar-C (C3-Br) |

| ~42.0 | N-CH₂-CH₂-CH₃ |

| ~22.8 | N-CH₂-CH₂-CH₃ |

Note: Data is estimated based on standard chemical shift values and data from similar benzamide (B126) structures.

Two-dimensional (2D) NMR experiments are used to resolve complex structures by correlating signals that are related through chemical bonds or space.

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the proton-proton couplings within the N-propyl chain. Cross-peaks would be observed between the N-H and the adjacent N-CH₂, between the N-CH₂ and the central CH₂, and between the central CH₂ and the terminal CH₃ protons. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the assignment of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations for this compound would include a cross-peak between the N-CH₂ protons and the carbonyl carbon (C=O), and between the amide proton (N-H) and the carbonyl carbon, firmly establishing the amide linkage. Correlations from the aromatic protons to various aromatic carbons would confirm the 1,3-substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation of the molecule. The molecular formula of this compound is C₁₀H₁₂BrNO. nih.gov Its calculated molecular weight is approximately 242.11 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of signals of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 241 and 243.

The fragmentation pattern is also highly informative. In GC-MS analysis, the most prominent (top) peak is observed at m/z 183, with its corresponding isotope peak at m/z 185. nih.gov This pair represents the highly stable 3-bromobenzoyl cation, [BrC₆H₄CO]⁺, formed by the cleavage of the amide bond. Subsequent loss of a carbon monoxide molecule (CO) from this fragment leads to the 3-bromophenyl cation, [BrC₆H₄]⁺, which appears as a pair of peaks at m/z 155 and 157. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Fragment | Description |

|---|---|---|

| 241/243 | [C₁₀H₁₂BrNO]⁺ | Molecular Ion Peak ([M]⁺/[M+2]⁺) |

| 183/185 | [C₇H₄BrO]⁺ | 3-Bromobenzoyl cation (Base Peak) nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands for the secondary amide and the substituted aromatic ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3300 | N-H stretch | Secondary amide, typically a sharp to medium peak. |

| 3000-3100 | C-H stretch | Aromatic C-H bonds. |

| 2870-2960 | C-H stretch | Aliphatic C-H bonds of the propyl group. |

| ~1640 | C=O stretch (Amide I) | Carbonyl group of the secondary amide. Strong absorption. |

| ~1540 | N-H bend & C-N stretch (Amide II) | A characteristic absorption for secondary amides. Strong absorption. |

| ~1475, 1600 | C=C stretch | Aromatic ring skeletal vibrations. |

| 700-900 | C-H bend | Out-of-plane bending for meta-substituted benzene. |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. Vibrations that are symmetric and involve less polar bonds tend to be strong in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for analyzing the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene ring, typically appearing around 1000 cm⁻¹, would produce a strong and sharp Raman signal. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also typically strong in the Raman spectrum of substituted benzenes. While specific experimental data is not available, these characteristic signals would help confirm the presence and substitution pattern of the aromatic ring, complementing the data obtained from IR spectroscopy.

X-ray Crystallography of this compound and Related Benzamide Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This section delves into the crystallographic analysis of this compound and its structural analogues, providing insights into their molecular conformation, intermolecular interactions, and, where applicable, their binding modes within biological targets.

Determination of Solid-State Molecular Conformation

In many crystalline benzamide derivatives, the amide group is not coplanar with the phenyl ring to which it is attached. For instance, in the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are significantly tilted with respect to each other, with dihedral angles of approximately 60°. researchgate.netnih.gov This deviation from planarity is a result of minimizing steric hindrance and optimizing packing efficiency within the crystal lattice. For this compound, a similar non-planar conformation between the 3-bromophenyl ring and the amide plane is expected. The O=C-N-H amide linkage itself, however, tends to be planar.

The conformation of the N-propyl group is another critical determinant of the molecule's shape. In the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, the carbon-carbon bonds within the 3-aminopropyl group adopt a stable trans conformation. oup.com This extended conformation is energetically favorable as it minimizes steric clashes between adjacent methylene groups. It is therefore highly probable that the N-propyl chain in this compound also adopts a similar extended, all-trans conformation in the solid state.

The presence of the bromine atom at the meta position of the phenyl ring is not expected to dramatically alter the core conformation compared to other benzamides, but it will influence the electronic properties and intermolecular interactions, as discussed in the following section. The table below summarizes key conformational features observed in related benzamide derivatives, which can be used to model the probable solid-state conformation of this compound.

| Feature | Observation in Related Benzamides | Expected in this compound |

| Phenyl-Amide Dihedral Angle | Typically non-planar (e.g., ~60° in N-aryl benzamides) researchgate.netnih.gov | Non-planar |

| Amide Group Planarity | Generally planar | Planar |

| N-Alkyl Chain Conformation | Extended, trans conformation for N-propyl groups oup.com | Extended, trans conformation |

| Intramolecular Hydrogen Bonding | Can occur in ortho-substituted derivatives, forming S(6) rings nih.gov | Unlikely due to meta-substitution |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of benzamide derivatives is governed by a network of intermolecular interactions, with hydrogen bonding being a primary directing force. mdpi.com In N-monosubstituted benzamides like this compound, the amide N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor. This typically leads to the formation of hydrogen-bonded chains or dimers. For example, in the crystal structure of 2-nitro-N-propylbenzamide, intermolecular N-H···O hydrogen bonds link molecules into chains. nih.gov A similar hydrogen-bonding motif is anticipated for this compound, likely forming chains where the molecules are linked head-to-tail.

Beyond classical hydrogen bonding, other weak interactions play a significant role in the crystal packing. These include:

π-π stacking: The aromatic phenyl rings can stack upon one another, often in an offset fashion to minimize electrostatic repulsion.

Halogen bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules. In the crystal structure of N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, short Br···Br interactions have been observed, linking molecular sheets together. iucr.org

The following table summarizes the common intermolecular interactions found in the crystal structures of benzamide derivatives.

| Interaction Type | Description | Example from Related Compounds |

| N-H···O Hydrogen Bond | The primary interaction linking amide molecules. | Forms chains and dimers in most N-monosubstituted benzamides. nih.gov |

| C-H···O Hydrogen Bond | Weaker interactions involving aromatic or alkyl C-H bonds and carbonyl oxygen. | Consolidates crystal structures in conjunction with stronger bonds. nih.gov |

| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Contributes to packing in N-aryl benzamides. iucr.org |

| Halogen Bonding (Br···X) | Interaction of the bromine atom with an electronegative atom (X=O, N, Br). | Short Br···Br interactions link molecular sheets in N-(benzo[d]thiazol-6-yl)-3-bromobenzamide. iucr.org |

Ligand-Target Co-crystal Structure Analysis (if applicable for derivatives)

While the crystal structure of this compound itself is not available, a derivative, 3-bromo-N-(3-(tert-butylamino)propyl)benzamide (also known as UNC2170), has been co-crystallized with the tandem tudor domain of the tumor suppressor p53-binding protein 1 (53BP1). rcsb.orgnih.govnih.gov The analysis of this co-crystal structure (PDB ID: 4RG2) provides invaluable information on how this class of compounds can interact with biological macromolecules. rcsb.orgrsc.org

The 53BP1 tandem tudor domain is responsible for recognizing histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key signal in the DNA damage response pathway. rcsb.org UNC2170 was identified as a micromolar ligand for 53BP1 that can competitively inhibit this interaction. rcsb.orgnih.gov

The X-ray co-crystal structure, solved at a resolution of 1.5 Å, reveals that UNC2170 binds at the interface of a 53BP1 dimer. rcsb.orgnih.gov The key interactions observed are:

Anchoring Amine Group: The protonated tert-butylamine (B42293) of UNC2170 sits (B43327) within the methyl-lysine binding pocket of 53BP1. This is a crucial interaction that mimics the binding of the endogenous H4K20me2 histone tail. rcsb.orgrsc.org

Hydrogen Bonding: The amide N-H and C=O groups of the benzamide core are likely involved in hydrogen bonding with amino acid residues of the protein, further stabilizing the complex.

This structural information is critical for structure-based drug design, allowing for the rational optimization of the ligand to improve potency and selectivity. The table below details the key interacting components of the UNC2170-53BP1 complex.

| Ligand Moiety (UNC2170) | Interacting Protein Residues (53BP1) | Type of Interaction |

| tert-Butylamine | Aromatic cage (Tyr1502, Tyr1523, Phe1519, Trp149) rsc.org | Cation-π, Hydrophobic |

| Propyl Linker | Hydrophobic pocket residues | van der Waals |

| 3-Bromobenzamide Core | Surface residues of the tudor domains | Hydrogen bonding, Hydrophobic |

This co-crystal structure demonstrates the potential for 3-bromo-N-alkylbenzamide scaffolds to serve as effective modulators of protein-protein interactions, particularly in the context of epigenetic reader domains.

Computational Chemistry and Molecular Modeling of 3 Bromo N Propylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. For 3-bromo-N-propylbenzamide, these calculations are crucial for predicting its reactivity and stable conformations.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these predictions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.orgnih.gov

Computational studies on related benzamide (B126) derivatives using Density Functional Theory (DFT) have shown how substituents influence these electronic properties. nih.govsci-hub.se For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. In this compound, the bromine atom acts as an electron-withdrawing group, which influences the electron density distribution across the aromatic ring. DFT calculations, often using the B3LYP functional with a basis set like 6-311+G*, are used to compute these energy values and map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Benzamide Derivatives (Illustrative Data)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| Benzamide (Reference) | -6.724 | -1.071 | 5.653 | B3LYP/6-31G(d,p) sci-hub.se |

| N,N-dihexyl benzamide | -6.21 | -0.72 | 5.49 | B3LYP/6-31G(d,p) sci-hub.se |

| Nitro-substituted benzotriazinone sulfonamide | -7.4215 | -3.1923 | 4.2292 | B3LYP/6-311+G nih.gov |

| Bromo-substituted benzotriazinone sulfonamide | -7.1023 | -2.3148 | 4.7875 | B3LYP/6-311+G nih.gov |

This table presents illustrative data from computational studies on related structures to show representative values. The exact values for this compound would require specific calculation.

This compound possesses conformational flexibility, primarily around the amide bond and the N-propyl group. Conformational analysis using DFT is performed to identify the most stable, low-energy spatial arrangements of the atoms. bohrium.com This process involves systematically rotating the rotatable bonds (e.g., the C-N bond of the amide and the C-C bonds of the propyl chain) and calculating the potential energy of each resulting conformer.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of molecules like this compound with biological targets.

Molecular docking simulations have been successfully used to study how benzamide derivatives interact with various protein targets. For example, a study on a closely related compound, 3-bromo-N-(3-(tert-butylamino)propyl)benzamide (also known as UNC2170), identified it as a ligand for the tumor suppressor p53-binding protein 1 (53BP1). nih.govactivemotif.com Docking simulations, later confirmed by X-ray crystallography, revealed that the compound binds at the interface of two tudor domains of a 53BP1 dimer. nih.gov

Beyond predicting the binding pose, docking simulations provide a detailed profile of the non-covalent interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for binding affinity and selectivity.

For the 53BP1-ligand complex, structural studies revealed that the amine group of the ligand anchors the compound in the methyl-lysine binding pocket of the protein, making it a competitive antagonist to the natural substrate. nih.gov In the case of the ecKAS III inhibitors, molecular docking showed specific hydrogen bonds between the oxygen and nitrogen atoms of the benzamide derivatives and amino acid residues such as Asn 274, Asn 247, and Arg 36 within the active site. zhaojgroup.com These interactions stabilize the ligand-protein complex. By analyzing the interaction profile of this compound with a potential target, researchers can understand the key structural features responsible for its biological activity and guide the design of more potent analogs.

Table 2: Representative Ligand-Protein Interactions for Benzamide Derivatives from Docking Studies

| Ligand Derivative | Protein Target | Interacting Residues | Type of Interaction |

| 3-bromo-N-(3-(tert-butylamino)propyl)benzamide nih.gov | 53BP1 | (Methyl-lysine binding pocket) | Anchoring via tert-butyl amine |

| N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide zhaojgroup.com | ecKAS III | Asn 274, Asn 247, Arg 36, Gly 209 | Hydrogen Bonds |

| Benzoylurea (B1208200) derivatives wehi.edu.au | BCL-XL | (P1/P2 region of hydrophobic groove) | Hydrophobic interactions |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding.

In the context of this compound, an MD simulation would typically start with the lowest-energy docked complex obtained from docking simulations. The system is then solvated in a water box with ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms is tracked. Analysis of this trajectory can confirm whether the key interactions identified in docking are maintained over time. For instance, MD simulations have been used to study the dynamics of intermolecular hydrogen bonds in benzamide derivatives in the crystalline phase, providing a deeper understanding of these crucial interactions. mdpi.com Such simulations are essential for validating the stability of ligand-protein complexes and for providing a more accurate estimation of binding free energies.

Investigation of Dynamic Behavior and Conformational Flexibility

The dynamic nature and conformational flexibility of a molecule are critical determinants of its interaction with biological targets. For this compound, these properties are governed by the rotational freedom around its single bonds. Molecular dynamics (MD) simulations are a powerful tool used to study these motions over time, providing a detailed picture of the molecule's conformational landscape.

Conformational analysis of benzamide derivatives reveals that the molecule can adopt various shapes due to rotation around key bonds, such as the C-N amide bond and the bonds within the N-propyl chain. The orientation of the propyl group relative to the benzamide core and the rotation of the bromophenyl ring are the primary contributors to its conformational diversity. These simulations can identify low-energy, stable conformations that are more likely to be biologically active. While specific MD studies focusing exclusively on this compound are not prevalent in published literature, the principles from related benzamide structures are directly applicable. Such studies help in understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Analysis of Ligand-Target Complex Stability

Understanding how this compound interacts with a biological target is fundamental to elucidating its mechanism of action. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method places the ligand into the binding site of a receptor and scores the different poses based on their steric and energetic complementarity.

Once a binding pose is identified, the stability of the resulting ligand-target complex can be further analyzed. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar benzamide-based inhibitors, the amide group often participates in crucial hydrogen bonds with residues in the protein's active site, while the phenyl ring engages in hydrophobic or π-π stacking interactions.

The compound this compound has been identified as part of a library of compounds designed to discover ligands with selectivity for the B-cell lymphoma-extra large (BCL-XL) protein, a key target in cancer research. In this context, computational analysis would be essential to model how the molecule fits into the BH3 binding groove of BCL-XL and to calculate the binding affinity, which predicts the strength of the interaction. The stability of such a complex is a key indicator of the compound's potential efficacy as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built on the principle that the structural features and physicochemical properties of a molecule, known as molecular descriptors, determine its activity.

QSAR studies are invaluable for predicting the activity of new or untested compounds, prioritizing them for synthesis, and optimizing lead compounds. The process involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods or machine learning to build a predictive model.

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity is a cornerstone of modern drug discovery and chemical safety assessment. These models can be generated using various machine learning algorithms, including random forest, support vector machines, and neural networks.

A notable example involving this compound is a study that developed a machine learning model to identify novel insect repellents for honey bees. In this research, a model was trained on known olfactory behavioral data and then used to screen a vast chemical library for compounds predicted to be aversive to bees. This compound was one of the compounds evaluated by this model. The success of such models is typically measured by their statistical performance, as shown in the table below, which represents typical validation outcomes for a QSAR model.

| Model Type | Validation Metric | Score | Significance |

|---|---|---|---|

| Random Forest Classifier | Accuracy | 0.88 | The model correctly predicts the activity class (e.g., active/inactive) for 88% of compounds in the test set. |

| Random Forest Classifier | AUC (Area Under the Curve) | 0.88 | Indicates a high ability of the model to distinguish between active and inactive compounds. |

| Random Forest Regressor | R² (Coefficient of Determination) | 0.84 | Shows that 84% of the variance in the biological activity can be explained by the model's descriptors. |

These predictive models provide a rapid and cost-effective method to screen millions of chemicals and identify candidates with a desired biological profile, as demonstrated in the successful identification of potential repellents.

Exploration of Molecular Descriptors and Their Influence

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the independent variables in a QSAR model and are crucial for its predictive power. The selection of relevant descriptors helps to understand which molecular features are most influential for a given biological activity. These descriptors can be categorized based on their dimensionality, as detailed in the table below.

| Descriptor Category | Description | Examples |

|---|---|---|

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count, Sum of Atomic Properties. |

| 2D Descriptors | Derived from the 2D representation of the molecule. | Topological Indices, Molecular Connectivity, Polar Surface Area (TPSA), XLogP3. |

| 3D Descriptors | Calcul |

Biological and Pharmacological Investigations of 3 Bromo N Propylbenzamide and Its Derivatives

Mechanisms of Biological Action at the Molecular Level

Interaction with Specific Molecular Targets (e.g., enzymes, receptors)

Derivatives of 3-bromo-N-propylbenzamide have been investigated for their potential to interact with a variety of specific molecular targets, which is crucial for their pharmacological effects. Research into structurally related benzamide (B126) compounds has identified several key enzymes and receptors whose activity is modulated by these molecules.

One of the primary targets for certain benzamide derivatives is the enzyme aromatase, which is critical in the biosynthesis of estrogen. nih.gov Molecular docking studies have shown that 1-(4-(benzamido)phenyl)-3-arylurea derivatives can bind effectively to aromatase, suggesting a potential mechanism for anticancer activity, particularly in hormone-dependent cancers. nih.gov Another important target in cancer therapy is the Signal Transducer and Activator of Transcription 3 (STAT3). ucdavis.edu N-substituted sulfamoylbenzamide derivatives, developed based on the structure of the known inhibitor Niclosamide, have been identified as potent inhibitors of the STAT3 signaling pathway. ucdavis.edu

In the context of anti-inflammatory action, enzymes such as cyclooxygenases (COX-1 and COX-2), aldose reductase, and phospholipase A2 are significant targets. nih.gov Benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have demonstrated notable binding affinity with these therapeutic targets. nih.gov Furthermore, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be effective inhibitors of the enzyme trypsin, a type of serine protease. nih.gov This proteinase inhibitory activity is a key measure of in vitro anti-inflammatory potential. nih.gov

Modulation of Cellular Signaling Pathways

The biological activities of this compound and its derivatives are also attributable to their ability to modulate complex cellular signaling pathways. These pathways are cascades of molecular events that govern cellular processes such as inflammation, proliferation, and apoptosis.

A key pathway implicated in inflammation is the nuclear factor kappa B (NF-κB) pathway. Studies on related compounds have demonstrated the ability to suppress inflammatory responses by modulating this pathway. mdpi.com Similarly, the mitogen-activated protein kinase (MAPK) signaling pathways, which include ERK, JNK, and p38, are crucial in cellular responses to external stimuli and are often dysregulated in inflammatory conditions and cancer. Certain derivatives have been shown to block the phosphorylation of these MAPKs, thereby inhibiting downstream inflammatory processes. mdpi.com

In the realm of oncology, the Hedgehog (Hh) signaling pathway is a critical mediator of cell differentiation and proliferation, and its aberrant activation is linked to several cancers. researchgate.net Novel 4-substituted-phenoxy-benzamide derivatives have been identified as promising inhibitors of this pathway. researchgate.netresearchgate.net Another vital pathway in cancer progression is the IL-6/STAT3 signaling pathway. N-substituted sulfamoylbenzamide derivatives have been shown to inhibit this pathway by preventing the phosphorylation of STAT3 at the Tyr705 residue, which in turn suppresses the expression of downstream genes, induces apoptosis, and inhibits cancer cell migration. ucdavis.edu

In Vitro Pharmacological Studies

Antimicrobial Activity Assessments (e.g., antibacterial, antifungal)

A significant body of research has focused on the in vitro antimicrobial properties of benzamide derivatives against a range of pathogenic bacteria and fungi. These studies typically measure the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Substituted N-benzamide derivatives have demonstrated notable antibacterial activity. nanobioletters.com For example, certain synthesized compounds showed excellent activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with MIC values as low as 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.comresearchgate.net Other studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found them to be active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov Amide derivatives containing a cyclopropane (B1198618) moiety have also been evaluated, with some compounds showing moderate activity against Staphylococcus aureus and E. coli, and others displaying excellent antifungal activity against Candida albicans with MIC values of 16 µg/mL. mdpi.com Additionally, salicylanilide (B1680751) derivatives, including N-(2-bromo-phenyl)-2-hydroxy-benzamide, have been tested against fungi such as Fusarium oxysporum and Saccharomyces cerevisiae, showing MIC values between 0.3 and 5.0 mg/mL. nih.gov

| Compound/Derivative Type | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-Benzamide derivative (5a) | Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.comresearchgate.net |

| N-Benzamide derivative (5a) | Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.comresearchgate.net |

| N-Benzamide derivatives (6b, 6c) | Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.comresearchgate.net |

| N-Benzamide derivatives (6b, 6c) | Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.comresearchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, Saccharomyces cerevisiae | MIC | 0.3–5.0 mg/mL | nih.gov |

| Amide derivatives containing cyclopropane (F8, F24, F42) | Candida albicans | MIC80 | 16 µg/mL | mdpi.com |

Anti-inflammatory Efficacy Evaluations

The anti-inflammatory potential of this compound derivatives has been assessed through various in vitro assays that measure the inhibition of key inflammatory mediators and enzymes.

One common method evaluates the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). A series of nitro-substituted benzamide derivatives were screened, and two compounds demonstrated significant, dose-dependent inhibition of NO production with IC50 values of 3.7 µM and 5.3 µM. researchgate.net These compounds were also found to suppress the expression of other inflammatory markers, including COX-2, interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.netulakbim.gov.tr

Another approach is the proteinase inhibition assay, which measures a compound's ability to inhibit enzymes like trypsin. nih.gov N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives exhibited superior efficiency in inhibiting trypsin activity, with IC50 values ranging from 0.04 to 0.07 mg/mL. This was significantly more potent than the positive control, acetylsalicylic acid, which had an IC50 of 0.4051 mg/mL. nih.gov

| Compound/Derivative Type | Assay | Target | IC50 Value | Reference |

|---|---|---|---|---|

| Nitro substituted benzamide (Cmpd 5) | NO Production Inhibition | iNOS in RAW264.7 cells | 3.7 µM | researchgate.net |

| Nitro substituted benzamide (Cmpd 6) | NO Production Inhibition | iNOS in RAW264.7 cells | 5.3 µM | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibition | Trypsin | 0.04–0.07 mg/mL | nih.gov |

| Acetylsalicylic Acid (Control) | Proteinase Inhibition | Trypsin | 0.4051 mg/mL | nih.gov |

Anticancer and Antiproliferative Activity Assays

The antiproliferative effects of benzamide derivatives have been evaluated against various human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were tested against the K562 human chronic myelogenous leukemia cell line. nih.gov Several compounds showed potent activity, with the most active derivatives exhibiting IC50 values ranging from 0.57 to 8.1 µM. nih.gov In another study, 1-(4-(benzamido)phenyl)-3-arylurea derivatives were tested against a panel of five cancer cell lines. The most promising compound demonstrated GI50 values of 11.35 µM against MDA-MB-231 (breast adenocarcinoma), 11.58 µM against MCF-7 (breast adenocarcinoma), and 14.46 µM against A-498 (renal carcinoma). nih.gov

Furthermore, carbamothioyl-furan-2-carboxamide derivatives were assessed for their anticancer potential against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines, with several compounds showing significant activity. nih.gov

| Compound/Derivative Type | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides (most active) | K562 | Chronic Myelogenous Leukemia | 0.57–8.1 µM (IC50) | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea (Cmpd 6g) | MDA-MB-231 | Breast Adenocarcinoma | 11.35 µM (GI50) | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 11.58 µM (GI50) | nih.gov | |

| NCI-H23 | Lung Carcinoma | 13.97 µM (GI50) | nih.gov | |

| A-498 | Renal Carcinoma | 14.46 µM (GI50) | nih.gov | |

| A-549 | Lung Adenocarcinoma | 15.77 µM (GI50) | nih.gov |

Tubulin Polymerization Inhibition Studies

The benzamide scaffold is a key feature in a variety of molecules designed to interfere with tubulin polymerization, a critical process in cell division. Derivatives of this structure have been extensively investigated as potential anticancer agents that target the microtubule network. These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of microtubules, leading to cell cycle arrest and subsequent cell death.

One such derivative, 3-bromopropionylamino benzoylurea (B1208200) (JIMB01), has demonstrated significant antiproliferative activities across a range of human tumor cell lines. mdpi.com The primary mechanism of JIMB01 is the inhibition of microtubule polymerization. mdpi.com In a cell-free assay, a 4 µM concentration of the compound was sufficient to completely block microtubule assembly. mdpi.com

Further research into novel N-benzylbenzamide derivatives has also yielded potent tubulin polymerization inhibitors. One lead compound, 20b, exhibited powerful antiproliferative effects with IC50 values in the low nanomolar range (12 to 27 nM) against several cancer cell lines. acs.org Mechanism studies confirmed that compound 20b binds to the colchicine site of tubulin and also displays potent anti-vascular activity. acs.org

Table 1: Tubulin Polymerization Inhibition by Benzamide Derivatives

| Compound | Target/Assay | Result |

|---|---|---|

| 3-bromopropionylamino benzoylurea (JIMB01) | Microtubule Assembly (cell-free) | Complete inhibition at 4 µM |

| Compound 20b (N-benzylbenzamide) | Antiproliferative Activity | IC50: 12-27 nM in various cancer cell lines |

Induction of Mitotic Blockade and Apoptosis

By disrupting tubulin polymerization, benzamide derivatives can induce a blockade of the cell cycle at the G2/M phase, which is a common outcome for agents that interfere with microtubule dynamics. This mitotic arrest prevents cancer cells from completing cell division and can trigger the intrinsic apoptotic pathway.

The compound 3-bromopropionylamino benzoylurea (JIMB01) was observed to increase the number of human hepatocarcinoma cells blocked in the M-phase within 12 hours of exposure. mdpi.com This cell cycle arrest was accompanied by an increase in the kinase activity of cyclin B1, a key regulator of the G2/M transition. mdpi.com Furthermore, JIMB01 treatment led to the phosphorylation of Bcl-2 and induced apoptosis, as confirmed by morphological changes and DNA laddering. mdpi.com

Similarly, studies on other N-substituted benzamides, such as declopramide (B1670142) (3-chloroprocainamide), have elucidated their pro-apoptotic mechanisms. Declopramide was shown to induce a G2/M cell cycle block in murine pre-B cells and human promyelocytic cancer cells (HL60) prior to the onset of apoptosis. ingentaconnect.comresearchgate.net The apoptotic process initiated by declopramide involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. ingentaconnect.comresearchgate.net This induction of apoptosis was confirmed to be independent of p53 activation, as the effects were observed in p53-deficient HL60 cells. ingentaconnect.comresearchgate.net

Enzyme Inhibition or Activation Studies

Derivatives of this compound have been explored for their ability to modulate the activity of various enzymes, highlighting the versatility of the benzamide chemical structure.

Glucokinase Activators: Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. researchgate.net A series of 3,5-disubstituted benzamide analogues have been designed and synthesized as allosteric GK activators. researchgate.net These small-molecule activators enhance the enzyme's affinity for glucose and/or its maximal velocity (Vmax), thereby promoting glucose metabolism. nih.gov

Cytokinin Oxidase Inhibitors: Cytokinin oxidase/dehydrogenase (CKO/CKX) is an enzyme that degrades cytokinins, a class of plant hormones. While various compounds, such as diphenylurea derivatives, are known inhibitors of this enzyme, research specifically identifying this compound or its direct derivatives as CKO/CKX inhibitors is not prominent in the reviewed literature. google.com

HDAC Inhibitors: Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. acs.org Benzamides represent a significant class of HDAC inhibitors. Specifically, 2-substituted benzamides have been developed as zinc-binding groups in highly selective HDAC3 inhibitors. acs.org One such compound with a 2-methylthiobenzamide structure (compound 16) demonstrated an IC50 of 29 nM for HDAC3 and showed 690-fold selectivity over HDAC1. acs.org

CYP24A1 Inhibitory Activity: The enzyme CYP24A1 is the primary catalyst for the degradation of active vitamin D3, and its inhibition can enhance the anti-tumor effects of vitamin D. researchgate.net Imidazole styrylbenzamide derivatives have been identified as potent and selective inhibitors of CYP24A1. googleapis.com Docking studies suggest these molecules interact with the heme group in the enzyme's active site, with methoxy (B1213986) substitutions potentially forming stabilizing hydrogen bonds. googleapis.com

Topoisomerase Inhibitors: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them valuable targets for antimicrobial and anticancer drugs. A strategy for designing novel type II topoisomerase inhibitors has involved the use of 3-bromobenzoyl chloride to create a key amide linker. This approach led to the synthesis of biphenyl (B1667301) inhibitors, with one derivative (inhibitor 6) showing a 5-fold increase in binding affinity against DNA gyrase (IC50: 12 µM) compared to the unsubstituted parent compound.

Neuroprotective Effects Investigations

Benzamide derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases and ischemic stroke. mdpi.comresearchgate.net Their mechanisms of action often involve targeting pathways that protect neurons from damage and apoptosis.

A series of novel benzyloxy benzamide derivatives were developed as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) interaction, which is implicated in neuronal damage following a stroke. researchgate.net One compound from this series (compound 29) showed improved neuroprotective activity in primary cortical neurons against glutamate-induced damage and demonstrated therapeutic effects in a rat model of middle cerebral artery occlusion (MCAO). researchgate.net

In another study, 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives were designed as selective inhibitors of the Kv2.1 potassium channel, which is involved in neuronal apoptosis. mdpi.com A lead compound (compound 80) with an IC50 of 0.07 µM was shown to decrease H2O2-induced apoptosis in cells expressing Kv2.1 and significantly reduced the infarct volume in an MCAO rat model, highlighting its anti-ischemic efficacy. mdpi.com

Table 2: Neuroprotective Activity of Benzamide Derivatives

| Compound Class | Target/Model | Key Finding |

|---|---|---|

| Benzyloxy benzamide derivative (Compound 29) | PSD95-nNOS PPI / MCAO Rat Model | Reduced infarct size and neurological deficit |

| 2-Ethoxy-5-isobutyramido-N-1-substituted benzamide (Compound 80) | Kv2.1 Potassium Channel / MCAO Rat Model | IC50 = 0.07 µM; Reduced infarct volume |

Sigma-1 Receptor Ligand Binding Studies

The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone protein involved in numerous cellular functions and is considered a therapeutic target for various central nervous system disorders. mdpi.comresearchgate.net Recent research has focused on developing novel benzamide derivatives as S1R ligands to optimize affinity, selectivity, and safety profiles. mdpi.com

Starting from a previously identified S1R ligand, pharmacomodulation led to the synthesis of new benzamide derivatives with improved properties. mdpi.com One compound, a dichloro-substituted derivative, demonstrated superior S1R affinity (Ki = 2.3 nM) and enhanced selectivity over the sigma-2 receptor (S2R/S1R selectivity ratio of 52). mdpi.com Another derivative featuring a cyano substitution also maintained high affinity for S1R (Ki = 5.6 nM) and excellent selectivity (S2R/S1R ratio of 331). mdpi.com Docking studies suggested that these modifications alter the compound's position within the S1R binding pocket, enhancing interactions with key amino acid residues like Asp126 and Tyr103. mdpi.com Functional assays confirmed the agonist activity of these key derivatives. mdpi.com

Table 3: Sigma-1 Receptor (S1R) Binding Affinities of Benzamide Derivatives

| Compound | S1R Affinity (Ki) | S2R/S1R Selectivity Ratio |

|---|---|---|

| Dichloro-substituted derivative (5) | 2.3 nM | 52 |

| Cyano-substituted derivative (6) | 5.6 nM | 331 |

| Nitro-substituted derivative (7) | 110 nM | 59 |

Antiprion Agent Research

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). Identifying compounds that can inhibit this conversion is a key therapeutic strategy. A study focused on the synthesis and evaluation of benzamide derivatives as potential antiprion agents. researchgate.net

A series of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide and 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives were synthesized. researchgate.net These compounds were evaluated for their binding affinity to human PrPC and their ability to inhibit the formation of PrPSc in vitro. researchgate.net Furthermore, their antiprion activity was confirmed by measuring the inhibition of PrPSc accumulation in scrapie-infected mouse neuroblastoma (ScN2a) cells and scrapie mouse brain (SMB) cells. researchgate.net The results from these assays indicated that the synthesized benzamide derivatives are promising lead compounds for the development of new therapeutic agents against prion diseases. researchgate.net

Cell Differentiation Induction Studies

Inducing differentiation in malignant cells is a therapeutic approach to control their proliferation. Novel benzamide derivatives have been developed and patented for their utility as cell differentiation inducers. These compounds have shown potential as therapeutic agents for malignant tumors, particularly hematologic malignancies and solid carcinomas.

The differentiation-inducing effect of these benzamides suggests they could be used to treat not only cancers but also other conditions like autoimmune diseases and certain dermatologic diseases. For instance, the histone deacetylase inhibitor MS-275, a novel benzamide derivative, was found to induce the differentiation of several cancer cell lines and suppress cell proliferation by inhibiting HDACs in vitro and in vivo. ingentaconnect.com This highlights the role of the benzamide structure in creating agents that can modulate fundamental cellular processes like differentiation.

In Vivo Preclinical Pharmacological Studies

The following sections outline the specific areas where public data on this compound is currently lacking.

Efficacy in Animal Models of Disease

There are no published studies detailing the efficacy of this compound or its derivatives in any animal models of disease. Research describing the compound's synthesis suggests a potential application in oncology due to its design as a BH3 mimetic to target pro-survival proteins like BCL-XL. wehi.edu.au However, without in vivo studies, its ability to inhibit tumor growth, reduce disease progression, or elicit a therapeutic response in a living organism remains purely speculative.

Pharmacokinetic Profiles

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is not available. The pharmacokinetic profile is a critical component of preclinical evaluation, determining how a potential drug is processed by the body, which influences its efficacy and potential toxicity. The absence of such data prevents any assessment of its bioavailability, half-life, or metabolic pathways.

Evaluation of Safety Profiles

There are no publicly accessible reports on the in vivo safety and tolerability of this compound or its derivatives. Preclinical safety evaluation in animals is essential to identify potential adverse effects and to establish a safe dose range for further studies. Without this information, the compound's risk profile is unknown.

Studies on Overcoming Drug Resistance

While the BCL-XL protein, a potential target for this compound, has been shown to contribute to resistance against various chemotherapies, there are no specific studies investigating whether this compound can overcome or reverse drug resistance in cancer models. wehi.edu.au

Behavioral Assays for Repellent Properties

No research has been published evaluating this compound for any repellent properties in behavioral assays with insects or other organisms.

Structure Activity Relationship Sar Studies of 3 Bromo N Propylbenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The halogen at the 3-position (meta-position) of the benzamide (B126) ring is a critical feature. Halogens exert a combination of inductive and resonance effects and can participate in specific interactions like halogen bonding. Changing the bromine atom to other halogens (Fluorine, Chlorine, Iodine) would systematically alter the electronic and steric profile of the molecule.

Electronic Effects: All halogens are electron-withdrawing through induction, which deactivates the benzene (B151609) ring to some extent. libretexts.org The strength of this effect decreases down the group (F > Cl > Br > I). This modification of electron density on the ring can influence how the molecule interacts with receptor sites.

Steric Effects (Size): The atomic radius increases significantly from fluorine to iodine. This change in size can impact how the molecule fits into a receptor's binding pocket. A larger halogen like iodine might introduce steric hindrance that prevents optimal binding, or it could provide beneficial van der Waals interactions if the pocket is large enough.

Halogen Bonding: The ability to form halogen bonds, a type of non-covalent interaction with an electron-rich atom (like oxygen or nitrogen in a receptor), increases with the size and polarizability of the halogen (I > Br > Cl > F). The presence of a strong halogen bond donor could significantly enhance binding affinity.

The optimal halogen would depend on the specific topology and electronic environment of the target receptor.

Table 1: Illustrative Biological Activity Data for 3-Halo-N-propylbenzamide Analogs Activity is presented as IC₅₀ (nM), where a lower value indicates higher potency.